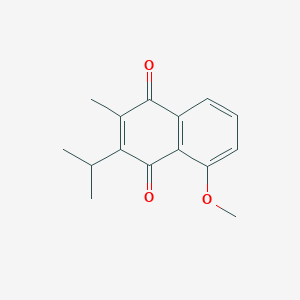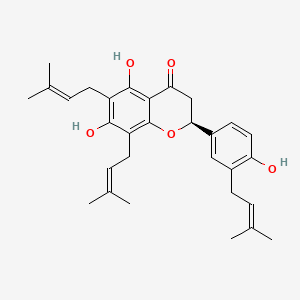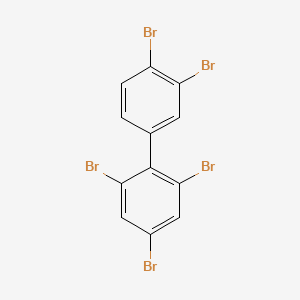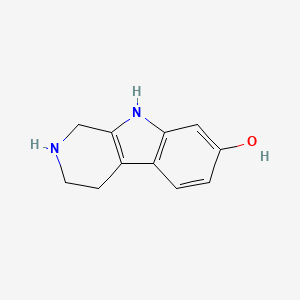
Dotriaconta-9,19-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dotriaconta-9,19-diene is a hydrocarbon compound with the molecular formula C32H62 It is characterized by the presence of two double bonds located at the 9th and 19th positions in a 32-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dotriaconta-9,19-diene can be synthesized through several methods, including:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form alkenes. For instance, the dehydration of long-chain diols can yield this compound.
Dehydrohalogenation of Organohalides: This process involves the elimination of hydrogen halides from organohalides, resulting in the formation of alkenes
Industrial Production Methods: Industrial production of this compound typically involves the catalytic cracking of long-chain hydrocarbons. This method is efficient for producing large quantities of the compound and involves the use of catalysts to break down larger molecules into smaller, more useful ones.
Analyse Chemischer Reaktionen
Types of Reactions: Dotriaconta-9,19-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes
Wissenschaftliche Forschungsanwendungen
Dotriaconta-9,19-diene has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the behavior of long-chain alkenes in various chemical reactions.
Biology: Investigated for its potential role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules
Wirkmechanismus
The mechanism of action of dotriaconta-9,19-diene involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid bilayers and affect membrane fluidity and permeability. Additionally, its double bonds can participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Dotriaconta-9,19-diene can be compared with other similar long-chain alkenes, such as:
Hexatriacontane: A 36-carbon alkane with no double bonds.
Octatriacontadiene: A 38-carbon diene with double bonds at different positions.
Tetratriacontane: A 34-carbon alkane with no double bonds.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct chemical and physical properties. Its structure allows for specific interactions and reactivity patterns that differ from other long-chain alkenes .
Eigenschaften
CAS-Nummer |
82122-64-3 |
|---|---|
Molekularformel |
C32H62 |
Molekulargewicht |
446.8 g/mol |
IUPAC-Name |
dotriaconta-9,19-diene |
InChI |
InChI=1S/C32H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,26,28H,3-16,18,20-25,27,29-32H2,1-2H3 |
InChI-Schlüssel |
KEJBGHUMFZRWIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
methanone](/img/structure/B14424648.png)


![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)







